Ripk1-IN-23

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

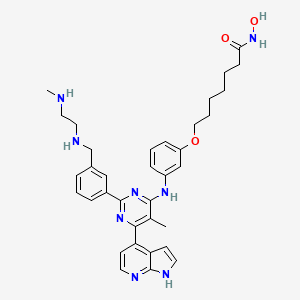

Ripk1-IN-23 ist ein niedermolekularer Inhibitor, der auf die Rezeptor-interagierende Serin/Threonin-Protein-Kinase 1 (RIPK1) abzielt. RIPK1 ist ein entscheidender Mediator von Zelltod und Entzündung, was es zu einem wichtigen Ziel für therapeutische Interventionen bei verschiedenen Krankheiten macht, darunter Autoimmun-, Entzündungs-, neurodegenerative und ischämische Erkrankungen .

Präparationsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und abschließende Kupplungsreaktionen. Die synthetische Route beginnt in der Regel mit der Herstellung eines Kernskeletts, gefolgt von Modifikationen der funktionellen Gruppen, um spezifische Substituenten einzuführen, die die inhibitorische Aktivität der Verbindung verbessern. Häufig verwendete Reagenzien in diesen Reaktionen umfassen verschiedene organische Lösungsmittel, Katalysatoren und Schutzgruppen, um die gewünschten chemischen Umwandlungen sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthese auf eine größere Skala unter Beibehaltung der Reinheit und Ausbeute der Verbindung. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Reaktionszeit, um eine effiziente Produktion sicherzustellen. Zusätzlich werden Reinigungsverfahren wie Kristallisation, Chromatographie und Umkristallisation eingesetzt, um this compound mit hoher Reinheit zu erhalten, das für pharmazeutische Anwendungen geeignet ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-23 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ripk1-IN-23 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von nukleophilen oder elektrophilen Reagenzien.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenide, Nukleophile, Elektrophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in this compound vorhanden sind, und von den verwendeten Reaktionsbedingungen. Beispielsweise können Oxidationsreaktionen hydroxylierte Derivate ergeben, während Reduktionsreaktionen desoxygenierte oder hydrierte Verbindungen erzeugen .

Wissenschaftliche Forschungsanwendungen

Ripk1-IN-23 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als chemische Sonde verwendet, um die Rolle von RIPK1 in verschiedenen biochemischen Pfaden zu untersuchen und neue Synthesemethoden zu entwickeln.

Biologie: In zellbasierten Assays eingesetzt, um die Auswirkungen der RIPK1-Inhibition auf Zelltod, Entzündung und Immunantworten zu untersuchen.

Medizin: Als potenzieller Therapeutika für die Behandlung von Krankheiten wie rheumatoider Arthritis, Morbus Crohn, amyotropher Lateralsklerose und Alzheimer-Krankheit erforscht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf RIPK1 und verwandte Pfade abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die Kinaseaktivität von RIPK1 hemmt. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Zielmolekülen wie der Rezeptor-interagierenden Serin/Threonin-Protein-Kinase 3 (RIPK3) und dem Mixed Lineage Kinase Domain-Like Protein (MLKL), wodurch Nekroptose und Entzündung blockiert werden. Zu den beteiligten molekularen Zielmolekülen und Pfaden gehören der Tumor-Nekrose-Faktor-Rezeptor 1 (TNFR1)-Signalweg und der Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)-Signalweg .

Wirkmechanismus

Ripk1-IN-23 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, such as receptor-interacting serine/threonine-protein kinase 3 (RIPK3) and mixed lineage kinase domain-like protein (MLKL), thereby blocking necroptosis and inflammation. The molecular targets and pathways involved include the tumor necrosis factor receptor 1 (TNFR1) signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Necrostatin-1 (Nec-1): Ein bekannter RIPK1-Inhibitor, der an die allosterische Tasche von RIPK1 bindet und seine Aktivierung verhindert.

GSK2656157: Ein weiterer RIPK1-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Necrostatin-34 (Nec-34): Ein neuerer RIPK1-Inhibitor, der RIPK1 in einer inaktiven Konformation stabilisiert .

Einzigartigkeit von Ripk1-IN-23

This compound ist aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von RIPK1 einzigartig. Im Gegensatz zu einigen anderen Inhibitoren beeinflusst this compound andere Kinasen nicht signifikant, wodurch die Wahrscheinlichkeit von Off-Target-Effekten verringert wird. Darüber hinaus machen seine günstigen pharmakokinetischen Eigenschaften es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Therapeutikum .

Eigenschaften

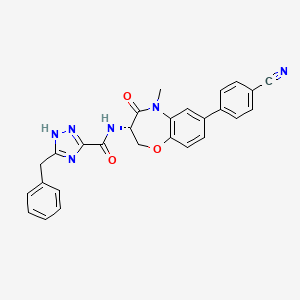

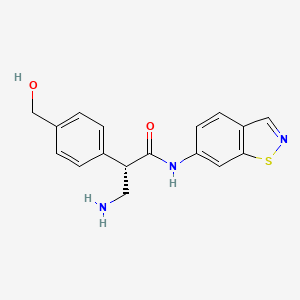

Molekularformel |

C27H22N6O3 |

|---|---|

Molekulargewicht |

478.5 g/mol |

IUPAC-Name |

5-benzyl-N-[(3S)-7-(4-cyanophenyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C27H22N6O3/c1-33-22-14-20(19-9-7-18(15-28)8-10-19)11-12-23(22)36-16-21(27(33)35)29-26(34)25-30-24(31-32-25)13-17-5-3-2-4-6-17/h2-12,14,21H,13,16H2,1H3,(H,29,34)(H,30,31,32)/t21-/m0/s1 |

InChI-Schlüssel |

QTBCDZWVZJCVKZ-NRFANRHFSA-N |

Isomerische SMILES |

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C#N)OC[C@@H](C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |

Kanonische SMILES |

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C#N)OCC(C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)

![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)

![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)

![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)